

Carumonam Sodium CAS number and molecular structure

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Compound of Interest

Compound Name: Carumonam Sodium

Cat. No.: B1668588

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Carumonam Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Carumonam Sodium**, a monobactam antibiotic. It covers its chemical identity, mechanism of action, antimicrobial activity, and relevant experimental methodologies.

Chemical Identity and Structure

Carumonam Sodium is the disodium salt of Carumonam, a synthetic N-sulfonated monocyclic β -lactam antibiotic.^[1]

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) Registry Numbers for Carumonam and its sodium salt are essential for their unambiguous identification.

Compound	CAS Number	Molecular Formula
Carumonam	87638-04-8 ^{[1][2][3]}	C ₁₂ H ₁₄ N ₆ O ₁₀ S ₂ ^{[1][2][4]}
Carumonam Sodium	86832-68-0 ^[5]	C ₁₂ H ₁₂ N ₆ Na ₂ O ₁₀ S ₂ ^[2]

Molecular Weight and Structure

The structural details of **Carumonam Sodium** are fundamental to understanding its chemical properties and biological activity.

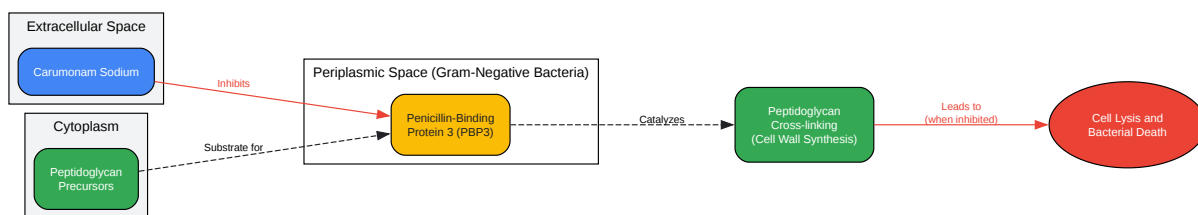
Compound	Molecular Weight	Key Structural Features
Carumonam	466.4 g/mol [1]	N-sulfonated monobactam[1]
Carumonam Sodium	510.37 g/mol [2][6]	Disodium salt of Carumonam

Chemical Structure of Carumonam:

The IUPAC name for Carumonam is 2-[[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid. [1]

Mechanism of Action

Carumonam Sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary target of Carumonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[7] The binding of Carumonam to PBP3 blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8] This mechanism is particularly effective against Gram-negative bacteria.[7][8] Notably, Carumonam is resistant to hydrolysis by many β -lactamase enzymes produced by bacteria.[7]



[Click to download full resolution via product page](#)Mechanism of action of **Carumonam Sodium**.

Quantitative Data

In Vitro Antimicrobial Activity

Carumonam demonstrates significant activity against a range of Gram-negative bacteria.

Organism	MIC ₉₀ (µg/mL)	Reference
Enterobacteriaceae	0.013 - 25	[9]
Pseudomonas aeruginosa	12.5	[9]
Klebsiella oxytoca	0.2	[9]
Gentamicin-resistant Pseudomonas aeruginosa	8	[3]

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of Carumonam has been evaluated in human volunteers.

Parameter	Value	Conditions	Reference
Elimination Half-life	1.3 - 1.5 hours	Single and multiple IV doses of 1g and 2g	[5]
Volume of Distribution	0.16 - 0.19 L/kg	Single and multiple IV doses	[5]
Protein Binding	28%	Human plasma	[5]
Urinary Excretion (24h)	75.0% - 80.7% (unchanged)	Single and multiple IV doses	[5]
Elimination Half-life (Renal Impairment)	1.7h (CL _{Cr} >60) to 11.3h (CL _{Cr} <10)	Single 1g IV dose	

Experimental Protocols

Synthesis of Carumonam Sodium

A synthetic method for **Carumonam Sodium** is described in patent CN103044416A. The process involves the reaction of Carumonam with an inorganic base in an aqueous solution, followed by precipitation with an organic solvent.

- **Reaction:** Carumonam is dissolved in water with an inorganic base (e.g., sodium bicarbonate, sodium hydroxide, or sodium acetate).
- **Temperature and Time:** The reaction is stirred at a temperature ranging from 0 to 80°C for 0.5 to 3 hours.
- **Crystallization:** An organic solvent such as ethanol, methanol, or tetrahydrofuran is added to the reaction mixture.
- **Isolation:** The mixture is cooled to between -20 and 20°C to induce crystallization. The resulting solid is collected by filtration and dried under vacuum.
- **Purity:** The patent reports yields of 71-78% with HPLC purity greater than 98%.

Antimicrobial Susceptibility Testing

The susceptibility of bacteria to Carumonam can be determined using standard methods such as disk diffusion and broth microdilution.

- **Disk Diffusion:** For the 30-microgram Carumonam disk, the interpretive criteria are as follows: a zone of inhibition diameter of ≥ 23 mm indicates susceptibility, and a diameter of ≤ 17 mm indicates resistance.
- **Broth Microdilution:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Carumonam that inhibits visible bacterial growth after incubation. Quality control ranges for *E. coli* ATCC 25922 are 0.03 to 0.25 $\mu\text{g/mL}$, and for *P. aeruginosa* ATCC 27853 are 1.0 to 4.0 $\mu\text{g/mL}$.

High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of Carumonam in biological matrices like plasma and urine can be quantified using reversed-phase HPLC.

- Method: A common method involves ion-pair or ion-suppression reversed-phase chromatography.
- Japanese Pharmacopoeia Method:
 - Column: CAPCELL PAK C18 UG120 S5; 4.6 mm i.d. x 150 mm
 - Mobile Phase: 0.76 mmol/L Ammonium sulfate / Methanol / Acetic Acid (97/2/1)
 - Flow Rate: 1.6 mL/min
 - Temperature: 30 °C
 - Detection: PDA at 254 nm
 - Internal Standard: Resorcinol

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